REACTION_CXSMILES
|
Cl[C:2]1[N:11]=[CH:10][C:9]2[CH2:8][CH2:7][C:6]3[CH:12]=[CH:13][CH:14]=[CH:15][C:5]=3[C:4]=2[N:3]=1.[NH2:16][NH2:17]>N1C=CC=CC=1>[NH:16]([C:2]1[N:11]=[CH:10][C:9]2[CH2:8][CH2:7][C:6]3[CH:12]=[CH:13][CH:14]=[CH:15][C:5]=3[C:4]=2[N:3]=1)[NH2:17]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=NC=2C3=C(CCC2C=N1)C=CC=C3
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Name
|
|
Quantity
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7 mL
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Type
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reactant
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Smiles
|
NN
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under vacuum
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Type
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CUSTOM
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Details
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the residue was partitioned between chloroform and 1M aqueous potassium carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=2C3=C(CCC2C=N1)C=CC=C3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |